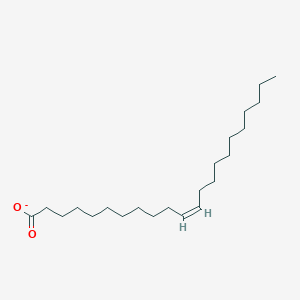
Cetoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetoleate is a straight-chain, monounsaturated fatty acid anion that is the conjugate base of cetoleic acid. It is a long-chain fatty acid anion, an unsaturated fatty acid anion, a straight-chain fatty acid anion and a docosenoate. It is a conjugate base of a cetoleic acid.
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis and Mass Spectrometry
Capillary electrophoresis (CE) is a high-resolution separation technique used in various fields, including bio-omics research, such as proteomics and metabolomics. CE combined with mass spectrometry (MS) provides detailed characterization of biomolecules, enhancing our understanding in biomedical projects, environmental science, food analysis, and pharmaceutical research (Zamfir & Peter-Katalinic, 2004), (Krenkova & Foret, 2012).
Ecotoxicology
In ecotoxicology, proteomic technologies have been applied to identify molecular events involved in toxicant responses. This approach, known as "ecotoxicoproteomics," utilizes proteomics to identify specific biomarkers and develop early-warning indicators for environmental risk assessment (Lemos, Soares, Correia, & Esteves, 2010).
Bioleaching in Waste Management
Research on bioleaching, involving acidophilic bacteria, has been conducted for processing fly ash from municipal waste incinerators. This approach compares chemical and bioleaching for metal removal, contributing significantly to sustainable waste management practices (Funari et al., 2017).
Climate Engineering Research Ethics
In the field of climate engineering (CE), ethical guidelines have been proposed for empirical tests of hypothesized techniques. This includes securing global public consent and striving for a favorable risk-benefit ratio, which is crucial in addressing the effects of increasing greenhouse gas concentrations (Morrow, Kopp, & Oppenheimer, 2009).
Data Sharing in Science and Technology
The practices of data sharing and reuse in science and technology, especially in domains where data are minimally structured and documented, have been studied. This research provides insights into the design of infrastructure supporting data collection and management (Wallis, Rolando, & Borgman, 2013).
Comparative Effectiveness Research in Medicine
Comparative effectiveness research (CER) aims to improve medical care decisions, using methods like observational research and randomized trials. This research focuses on evidence to inform care tailored to individual patients' characteristics (Sox & Goodman, 2012).
Advanced Wastewater Treatment for Chemical Removal
The life cycle environmental and health impacts of advanced wastewater treatment processes for removing chemicals of emerging concern (CECs) were evaluated. This study underscores the balance between direct water quality benefits and indirect impacts of such treatments (Rahman, Eckelman, Onnis‐Hayden, & Gu, 2018).
Continuous Experimentation and A/B Testing in Software Engineering
The application of continuous experimentation (CE) and A/B testing in various industrial contexts has been studied, particularly in software engineering. This research explores the challenges and statistical methods for software experiments (Ros & Runeson, 2018).
Eigenschaften
Molekularformel |
C22H41O2- |
|---|---|
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
(Z)-docos-11-enoate |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/p-1/b12-11- |
InChI-Schlüssel |
KJDZDTDNIULJBE-QXMHVHEDSA-M |
Isomerische SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





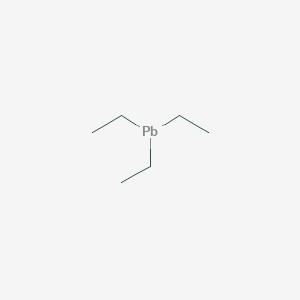
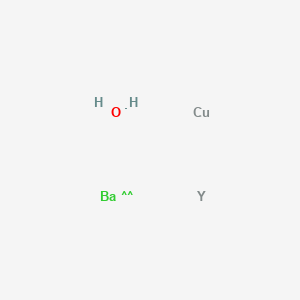
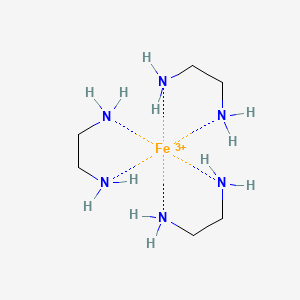
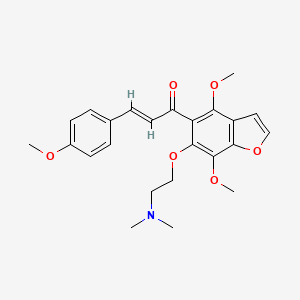


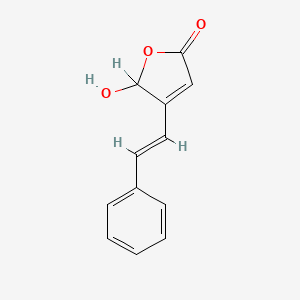
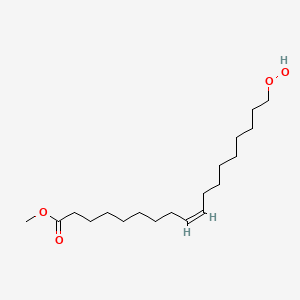

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

